dl-Phenylalanine, N-benzyl-
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Overview
Description
dl-Phenylalanine, N-benzyl-: is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the substitution of a benzyl group at the nitrogen atom of the phenylalanine molecule. Phenylalanine itself is a precursor for various neurotransmitters and is crucial in protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Phenylalanine, N-benzyl- typically involves the benzylation of phenylalanine. One common method is the reaction of phenylalanine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous-alcoholic medium .
Industrial Production Methods: On an industrial scale, the production of dl-Phenylalanine, N-benzyl- can involve the use of catalytic hydrogenation processes. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: dl-Phenylalanine, N-benzyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: The benzyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Primary amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: dl-Phenylalanine, N-benzyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of dl-Phenylalanine, N-benzyl- involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive processes . The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .
Comparison with Similar Compounds
L-Phenylalanine: An isomer of phenylalanine used in protein synthesis.
D-Phenylalanine: Another isomer with potential analgesic properties.
N-Benzylglycine: A similar compound with a benzyl group attached to glycine.
Uniqueness: dl-Phenylalanine, N-benzyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for neurotransmitters sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(benzylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVJVCRQCUYKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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